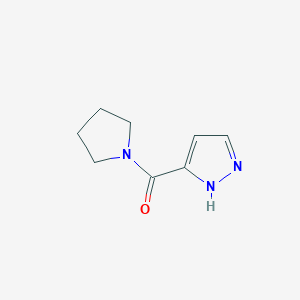

1H-pyrazol-5-yl(pyrrolidin-1-yl)methanone

Description

Significance of Pyrazole (B372694) and Pyrrolidine (B122466) Scaffolds in Organic and Medicinal Chemistry

Both pyrazole and pyrrolidine are considered "privileged scaffolds," a term used to describe molecular frameworks that are capable of binding to multiple biological targets, thus appearing frequently in successful pharmaceutical agents. nih.govfrontiersin.org Their structural and electronic properties make them versatile building blocks in the synthesis of complex molecules.

The history of heterocyclic chemistry is rich with discoveries that laid the groundwork for modern science. wikipedia.orgresearchgate.net The pyrazole ring system was first described and named by the German chemist Ludwig Knorr in 1883. wikipedia.orgmdpi.com A classic synthesis was later developed by Hans von Pechmann in 1898. wikipedia.org The first naturally occurring pyrazole, 1-pyrazolyl-alanine, was not isolated until 1959 from watermelon seeds. wikipedia.org

The pyrrolidine scaffold, as a saturated heterocycle, has its historical roots in the study of natural products. Its aromatic counterpart, pyrrole (B145914), was obtained by Friedlieb Ferdinand Runge in 1834 from the dry distillation of bones. wikipedia.org Pyrrolidine itself is the core structure of numerous natural alkaloids, such as nicotine (B1678760) and hygrine, and is a fundamental component of the amino acid proline. nih.govwikipedia.org

| Milestone | Description | Year | Reference(s) |

| Discovery of Pyrrole | Friedlieb F. Runge obtains pyrrole ("fiery oil") from the dry distillation of bones, a precursor to understanding the pyrrolidine ring. | 1834 | wikipedia.org |

| Naming of Pyrazole | German chemist Ludwig Knorr gives the name "pyrazole" to the 1,2-diazole heterocyclic class. | 1883 | wikipedia.orgmdpi.com |

| First Pyrazole Synthesis | The first synthesis of the pyrazole ring is achieved. | 1889 | mdpi.com |

| Pechmann Pyrazole Synthesis | Hans von Pechmann develops a classical method for synthesizing pyrazole from acetylene (B1199291) and diazomethane. | 1898 | wikipedia.org |

| First Natural Pyrazole | 1-Pyrazolyl-alanine is isolated from watermelon seeds, confirming the pyrazole scaffold's presence in nature. | 1959 | wikipedia.org |

The field of heterocyclic chemistry has evolved significantly from its origins in the isolation of natural products. The synthesis of pyrazole derivatives has progressed from classical condensation reactions of 1,3-diketones with hydrazine, a method pioneered by Knorr, to a vast array of modern synthetic strategies. mdpi.comnih.gov These include multicomponent reactions, 1,3-dipolar cycloadditions, and transition-metal-catalyzed processes that allow for precise control over substitution patterns. mdpi.comnih.gov The widespread biological activities of pyrazole derivatives in medicine and agriculture have driven much of this synthetic innovation. nih.govnih.govtsijournals.com

Similarly, the pyrrolidine scaffold has become a cornerstone of medicinal chemistry. nih.govnih.gov Its importance is highlighted by its presence in numerous drugs approved by the U.S. Food and Drug Administration (FDA). frontiersin.org Modern synthetic chemistry allows for the creation of complex, stereochemically defined pyrrolidine derivatives, which is crucial as the three-dimensional shape of the ring significantly influences biological activity. nih.govsemanticscholar.org The development of methods to construct and functionalize the pyrrolidine ring remains an active area of research. nih.gov

Rationale for Researching 1H-Pyrazol-5-yl(pyrrolidin-1-yl)methanone and its Analogues

The rationale for investigating a hybrid molecule like this compound stems from the unique combination of its structural features and the proven utility of its constituent parts in various scientific disciplines.

The structure of this compound is characterized by three key components: a planar, aromatic pyrazole ring; a non-planar, saturated pyrrolidine ring; and a carboxamide linker.

Pyrazole Ring : As a five-membered aromatic heterocycle, the pyrazole ring is relatively rigid. It contains two adjacent nitrogen atoms: one is a pyrrole-like hydrogen bond donor (N1-H) and the other is a pyridine-like hydrogen bond acceptor (N2). mdpi.com This dual functionality allows it to form specific interactions with biological macromolecules.

Pyrrolidine Ring : This five-membered saturated ring is non-planar and exists in various puckered conformations, a phenomenon known as "pseudorotation." nih.gov This imparts a distinct three-dimensional character to the molecule, which is advantageous for exploring the complex topologies of protein binding sites. nih.gov

Carboxamide Linker : The C(=O)N group is a common feature in many drug molecules. It is generally planar and can act as both a hydrogen bond donor (if N-H is present) and acceptor (at the carbonyl oxygen). In this compound, it connects the pyrazole ring at the C5 position to the nitrogen of the pyrrolidine ring.

The interdisciplinary relevance of investigating this compound and its analogues is best understood by examining the broad spectrum of activities reported for the pyrazole-5-carboxamide class of compounds. Academic and industrial research has identified analogues with potential applications in medicine and agriculture.

| Analogue Class | Investigated Activity | Potential Application Area | Reference(s) |

| 1-Methyl-1H-pyrazole-5-carboxamides | Anthelmintic activity against Haemonchus contortus | Veterinary Medicine | nih.gov |

| 1-Methyl-1H-pyrazole-5-carboxamides | Inhibition of mitochondrial respiration | Toxicology, Drug Safety | nih.gov |

| General Pyrazole-5-carboxamides | Inhibition of Receptor for Advanced Glycation End products (RAGE) | Alzheimer's Disease Therapy | nih.gov |

| 1H-Pyrazol-5-yl-2-phenylacetamides | G protein-gated inwardly-rectifying potassium channel (GIRK1/2) activation | Neuroscience, Cardiology | nih.gov |

| 2-[5-(2-chloro-phenyl)-1H-pyrazol-3-yl]-6-(2-hydroxymethyl-1-methyl-pyrrolidin-3-yl)-3,5-dimethoxy-phenol | Inhibition of Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α) | Anti-inflammatory Therapy | nih.gov |

| Pyrazole-aromatic carboxamides | Inhibition of Succinate Dehydrogenase (SDH) | Agrochemical Fungicides | researchgate.net |

This diverse range of biological activities demonstrates that the pyrazole-5-carboxamide scaffold is a versatile template for interacting with various enzymes and receptors. The specific nature of the substituent on the carboxamide nitrogen—in this case, a pyrrolidine ring—would modulate this activity, potentially conferring unique selectivity or potency.

Scope and Objectives of Academic Investigations on this compound

Given the rich chemical and pharmacological context of its parent scaffolds, academic investigation into this compound would likely encompass several key objectives:

Development of Novel Synthetic Routes : A primary goal would be to establish efficient and scalable methods for the synthesis of the title compound and a library of related analogues. This could involve the coupling of a pyrazole-5-carboxylic acid derivative with pyrrolidine.

Structural and Conformational Analysis : Detailed characterization using techniques such as NMR spectroscopy, mass spectrometry, and single-crystal X-ray diffraction would be essential to confirm the structure and understand its three-dimensional conformation and intermolecular interactions. nih.gov

Biological Screening and Target Identification : The synthesized compounds would be screened against a panel of biological targets to identify potential therapeutic applications. Based on the activities of related compounds, this could include assays for anti-inflammatory, anticancer, antimicrobial, or neurological activity. nih.govnih.govmdpi.com

Structure-Activity Relationship (SAR) Studies : By systematically modifying the pyrazole and pyrrolidine rings, researchers could establish a clear relationship between molecular structure and biological activity. nih.gov This is a critical step in optimizing a lead compound to improve its potency, selectivity, and drug-like properties. japsonline.commdpi.com

Physicochemical and Pharmacokinetic Profiling : Early-stage assessment of properties such as solubility, stability, and membrane permeability (ADME properties) would be crucial to evaluate the potential of these compounds for further development. japsonline.commdpi.com

Structure

3D Structure

Properties

Molecular Formula |

C8H11N3O |

|---|---|

Molecular Weight |

165.19 g/mol |

IUPAC Name |

1H-pyrazol-5-yl(pyrrolidin-1-yl)methanone |

InChI |

InChI=1S/C8H11N3O/c12-8(7-3-4-9-10-7)11-5-1-2-6-11/h3-4H,1-2,5-6H2,(H,9,10) |

InChI Key |

GIXMUKCFGQDIGP-UHFFFAOYSA-N |

Canonical SMILES |

C1CCN(C1)C(=O)C2=CC=NN2 |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of 1h Pyrazol 5 Yl Pyrrolidin 1 Yl Methanone

Retrosynthetic Analysis of 1H-Pyrazol-5-yl(pyrrolidin-1-yl)methanone

A retrosynthetic analysis of the target molecule reveals several logical disconnections that inform potential synthetic pathways. The most prominent disconnection is at the amide bond, which simplifies the molecule into a pyrazole-5-carboxylic acid derivative and pyrrolidine (B122466). This is a standard and reliable approach for the formation of amides.

Further disconnection of the pyrazole-5-carboxylic acid synthon can be envisioned through the established strategies for pyrazole (B372694) ring formation. A common approach involves the disconnection of the N1-C5 and C3-C4 bonds, leading back to a hydrazine or a derivative and a 1,3-dicarbonyl compound or a synthetic equivalent. This strategy forms the basis of the classical Knorr pyrazole synthesis and related methods.

Alternatively, a multi-component reaction approach could be considered where the pyrazole ring is constructed from three or more simple starting materials in a single pot, potentially offering a more convergent and efficient synthesis.

Established Synthetic Routes to this compound

The synthesis of this compound can be achieved by focusing on two key stages: the construction of the pyrazole core and the subsequent coupling with the pyrrolidine ring.

Pyrazole Core Formation Strategies

The formation of the pyrazole ring is a well-established area of heterocyclic chemistry, with several robust methods available.

The Knorr pyrazole synthesis, first reported in 1883, remains a cornerstone for the preparation of pyrazoles. mdpi.comjk-sci.comresearchgate.net This reaction involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative, typically in the presence of an acid catalyst. jk-sci.comslideshare.net For the synthesis of a precursor to the target molecule, a 1,3-dicarbonyl compound bearing a carboxylate or a precursor group at the appropriate position would be required.

The general mechanism involves the initial formation of an imine between the hydrazine and one of the carbonyl groups of the 1,3-dicarbonyl compound. Subsequent intramolecular cyclization and dehydration lead to the formation of the aromatic pyrazole ring. slideshare.net A potential challenge in the Knorr synthesis is the formation of regioisomers when an unsymmetrical 1,3-dicarbonyl compound is used with a substituted hydrazine. mdpi.com

| Reactant 1 | Reactant 2 | Conditions | Product | Reference |

| 1,3-Dicarbonyl Compound | Hydrazine/Hydrazine Derivative | Acid Catalyst | Pyrazole | jk-sci.comresearchgate.net |

| Ethyl Acetoacetate | Phenylhydrazine | Nano-ZnO | 3-methyl-1-phenyl-1H-pyrazol-5-ol | nih.gov |

Multi-component reactions (MCRs) have emerged as powerful tools in organic synthesis due to their efficiency and atom economy. beilstein-journals.orgrsc.orgmdpi.com Several MCRs have been developed for the synthesis of pyrazoles, which could be adapted for the preparation of the desired pyrazole core. beilstein-journals.orgrsc.org These reactions often involve the in situ generation of key intermediates, such as 1,3-dicarbonyl compounds, which then undergo cyclocondensation with hydrazines. beilstein-journals.org

For instance, a three-component reaction could involve an aldehyde, a β-ketoester, and a hydrazine, catalyzed by a Lewis acid such as Yb(PFO)₃, to yield highly substituted pyrazoles. beilstein-journals.org Another approach involves the reaction of enaminones, benzaldehyde, and hydrazine-HCl in water. longdom.org These MCR strategies offer a convergent and diversity-oriented approach to the pyrazole core.

| Components | Catalyst/Conditions | Product Type | Reference |

| Aldehydes, β-ketoesters, hydrazines | Yb(PFO)₃ | Persubstituted pyrazoles | beilstein-journals.org |

| Malononitrile, aldehydes, hydrazines | - | 3,4-substituted pyrazoles | beilstein-journals.org |

| Enaminones, benzaldehyde, hydrazine-HCl | Ammonium acetate, water | 1-H-pyrazoles | longdom.org |

The cyclocondensation of hydrazine and its derivatives with various 1,3-difunctional compounds is the most widely used method for constructing the pyrazole ring. mdpi.comnih.gov Besides 1,3-dicarbonyls, other suitable precursors include α,β-unsaturated ketones and nitriles.

The reaction of α,β-unsaturated ketones with hydrazines initially forms pyrazolines, which can then be oxidized to the corresponding pyrazoles. mdpi.comnih.gov Alternatively, using α,β-unsaturated ketones with a leaving group at the β-position can directly lead to the aromatic pyrazole. The versatility of this approach allows for the introduction of a wide range of substituents on the pyrazole ring.

Another important precursor class is β-ketonitriles. The reaction of β-ketonitriles with hydrazines provides a direct route to 5-aminopyrazoles. beilstein-journals.org While not directly leading to the target structure, the amino group could potentially be transformed into the desired carbonyl functionality through subsequent reactions.

| Precursor | Reagent | Intermediate/Product | Reference |

| α,β-Unsaturated Ketone | Hydrazine Derivative | Pyrazoline, then Pyrazole | mdpi.comnih.gov |

| β-Ketonitrile | Hydrazine | 5-Aminopyrazole | beilstein-journals.org |

Pyrrolidine Ring Functionalization and Coupling Methodologies

Once the pyrazole-5-carboxylic acid or a suitable derivative is synthesized, the final step is the formation of the amide bond with pyrrolidine. This is a standard transformation in organic chemistry, and several reliable methods are available.

The most common approach is the activation of the carboxylic acid using a coupling agent, followed by the addition of pyrrolidine. Commonly used coupling agents include carbodiimides like dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in the presence of an additive such as 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) to suppress side reactions and improve efficiency.

Alternatively, the carboxylic acid can be converted to a more reactive species, such as an acid chloride or an active ester, which then readily reacts with pyrrolidine to form the desired amide. The choice of method depends on the specific substituents on the pyrazole ring and the desired reaction conditions.

The pyrrolidine ring itself is a common scaffold in medicinal chemistry and can be synthesized through various methods, including the reduction of pyrroles or the cyclization of appropriate acyclic precursors. organic-chemistry.orgnih.gov However, for the synthesis of the title compound, commercially available pyrrolidine is typically used.

Amide Bond Formation via Coupling Reagents (e.g., EDCI, HOBt, HATU)

The most direct and widely employed method for synthesizing this compound is through the coupling of 1H-pyrazole-5-carboxylic acid with pyrrolidine. This reaction is facilitated by a range of coupling reagents that activate the carboxylic acid, enabling nucleophilic attack by the amine.

Commonly used carbodiimides, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI), are effective for this transformation. The reaction mechanism involves the carboxylic acid adding to the carbodiimide to form a highly reactive O-acylisourea intermediate. This intermediate is then readily attacked by the primary or secondary amine (pyrrolidine) to form the amide bond. To enhance yields, suppress side reactions, and minimize racemization (if chiral centers are present), additives like 1-Hydroxybenzotriazole (HOBt) are frequently included. HOBt reacts with the O-acylisourea to form an active ester, which is less prone to side reactions and efficiently acylates the amine nih.govpeptide.comluxembourg-bio.com.

Uronium-based reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are also highly efficient for amide bond formation, often providing faster reactions and higher yields with fewer side products compared to carbodiimide methods nih.gov. The choice of solvent (e.g., Dichloromethane (DCM), Dimethylformamide (DMF)) and base (e.g., Diisopropylethylamine (DIPEA)) is crucial for optimizing the reaction conditions nih.govreddit.com.

A comparison of common coupling conditions is presented below.

Table 1: Comparison of Coupling Reagents for Amide Bond Formation | Coupling Reagent | Additive | Typical Base | Solvent | Advantages | Disadvantages | | :--- | :--- | :--- | :--- | :--- | :--- | | EDCI | HOBt | DIPEA, Et3N | DMF, DCM | Readily available, water-soluble byproduct | Can lead to racemization without additive | | DCC | HOBt | - | DCM | Inexpensive, high yielding | DCU byproduct can be difficult to remove | | HATU | - | DIPEA | DMF | High efficiency, low racemization, fast | More expensive, byproduct removal | | BOPCl | Et3N | CH2Cl2 | Effective for hindered substrates | Can be sluggish |

Pyrrolidine-Oxadiazole and Related Constructions

The this compound structure can serve as a precursor for more complex heterocyclic systems, such as those containing an oxadiazole ring. The synthesis of 1,3,4-oxadiazoles, for instance, often proceeds from hydrazide intermediates nih.govresearchgate.netsemanticscholar.org. A plausible pathway could involve the conversion of the pyrrolidinyl methanone (B1245722) moiety into a structure suitable for cyclization.

One potential strategy involves the reaction of the precursor 1H-pyrazole-5-carbohydrazide with an appropriate electrophile, followed by cyclodehydration to form the 1,3,4-oxadiazole ring. Alternatively, the amide bond of the target molecule itself could potentially undergo transformation and subsequent cyclization under specific conditions, although this is a less direct route. The synthesis of 1,2,4-oxadiazoles typically involves the cyclization of amidoxime precursors with acylating agents nih.gov.

Reductive Amination Strategies

Reductive amination offers an alternative pathway to the target compound, particularly for constructing the C-N bond between the pyrazole-methanone unit and the pyrrolidine ring. This method involves the reaction of a carbonyl compound, such as 1H-pyrazole-5-carbaldehyde, with an amine (pyrrolidine) to form an intermediate iminium ion, which is then reduced in situ to the corresponding amine ineosopen.org.

This two-step, one-pot process is widely used in organic synthesis. Common reducing agents for this transformation include sodium triacetoxyborohydride, which is known for its mildness and selectivity for iminium ions over other carbonyl groups ineosopen.org. The reaction is typically carried out in solvents like dichloroethane. This strategy is particularly valuable when the corresponding pyrazole aldehyde is more accessible than the carboxylic acid. Studies on the reductive amination of ferrocenyl-substituted pyrazole carbaldehydes have demonstrated the feasibility of this approach with a variety of amines ineosopen.org.

Advanced Synthetic Approaches and Optimization

Beyond the fundamental construction of the molecule, advanced synthetic strategies focus on controlling its three-dimensional structure and achieving regiochemical purity.

Stereoselective Synthesis and Chiral Control in this compound Formation

When substituents on the pyrazole or pyrrolidine rings introduce chiral centers, controlling the stereochemical outcome of the synthesis becomes critical. Stereoselective synthesis aims to produce a single enantiomer or diastereomer of the target molecule.

Chiral control can be achieved through several approaches:

Use of Chiral Starting Materials: Employing an enantiomerically pure pyrazole-5-carboxylic acid or a chiral derivative of pyrrolidine will transfer that chirality to the final product.

Chiral Catalysts: Asymmetric catalysis can be used during the pyrazole ring formation or in subsequent modifications to induce stereoselectivity.

Chiral Auxiliaries: A chiral auxiliary can be temporarily attached to the molecule to direct a stereoselective reaction, after which it is removed.

A patent for the stereoselective preparation of a related 1H-pyrazole-5-carboxamide derivative highlights the industrial importance of controlling stereochemistry in this class of compounds google.com.

Regioselectivity Challenges and Solutions

A significant challenge in the synthesis of substituted pyrazoles is controlling regioselectivity. The classic Knorr pyrazole synthesis, which involves the condensation of a 1,3-dicarbonyl compound with a hydrazine, can lead to a mixture of regioisomers if the dicarbonyl compound is unsymmetrical acs.orgnih.govnih.gov.

For the synthesis of a 1H-pyrazole-5-carboxylic acid precursor, reacting an unsymmetrical diketoester with a hydrazine can yield both the desired 5-carboxylate isomer and the undesired 3-carboxylate isomer. The ratio of these products is influenced by steric and electronic factors, as well as reaction conditions acs.org.

Table 2: Strategies for Regiocontrolled Pyrazole Synthesis

| Strategy | Description | Outcome | Reference |

|---|---|---|---|

| Hydrazine Selection | Using arylhydrazine hydrochlorides versus free arylhydrazines with trichloromethyl enones. | Hydrochloride favors the 1,3-regioisomer; free base favors the 1,5-regioisomer. | acs.org |

| Solvent Choice | Performing the condensation of aryl hydrazines and 1,3-diketones in N,N-dimethylacetamide. | Favors the formation of 1,5-disubstituted pyrazoles at room temperature. | mdpi.com |

| Precursor Design | Using enaminodiketones with specific hydrazines like tert-butylhydrazine hydrochloride. | Yields a single regioisomer of the pyrazole-5-carboxylate. | organic-chemistry.org |

| Reaction Type | Employing 1,3-dipolar cycloaddition of diazo compounds with alkynes. | Can provide excellent regioselectivity for 1,5-disubstituted pyrazoles. | nih.govmdpi.com |

By carefully selecting the starting materials and controlling the reaction conditions (e.g., solvent, temperature, pH, and nature of the hydrazine), chemists can overcome these regioselectivity challenges to synthesize the desired 1H-pyrazole-5-carboxylic acid precursor with high purity acs.orgnih.govorganic-chemistry.org.

Application of Modern Synthetic Techniques

Modern synthetic methodologies offer significant advantages over traditional approaches, including reduced reaction times, increased yields, and improved safety profiles. The application of these techniques to the synthesis of pyrazole-5-carboxamides, such as this compound, is a key area of research.

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating a wide range of chemical transformations. In the context of pyrazole-5-carboxamide synthesis, microwave irradiation can significantly reduce reaction times and improve yields compared to conventional heating methods. For instance, the synthesis of pyrazole-carboxamides from the corresponding dibenzalacetones and semicarbazide can be achieved in 20 minutes at 75°C under microwave irradiation at 200 W, with yields ranging from 8% to 51%. researchgate.net This rapid and efficient method highlights the potential of microwave technology in the synthesis of compounds like this compound. The general approach often involves the cyclization of a suitable precursor, where microwave heating can overcome activation energy barriers more effectively than conventional heating.

A study on the microwave-assisted amidation of carboxylic acids provides a general protocol that could be adapted for the synthesis of the target compound from a pyrazole-5-carboxylic acid precursor. asianpubs.org This solvent-free method utilizes tosyl chloride, potassium carbonate, silica gel, and a phase-transfer catalyst under microwave irradiation (300 W), achieving good to excellent yields in short reaction times. asianpubs.org

Table 1: Comparison of Microwave-Assisted vs. Conventional Heating for Amidation

| Parameter | Microwave Irradiation | Conventional Heating |

| Reaction Time | Shorter | Longer |

| Yield | Higher | Lower |

| Energy Consumption | Lower | Higher |

| Workup | Often easier | May be more complex |

This table provides a general comparison based on literature for various amidation reactions.

Continuous Flow Chemistry

Continuous flow chemistry offers numerous advantages for chemical synthesis, including enhanced safety, scalability, and process control. A modular continuous flow approach has been developed for the synthesis of highly functionalized pyrazoles, which includes a module for the direct amidation of pyrazole esters. researchgate.net This method involves combining a solution of the pyrazole ester with a solution of 1M lithium hexamethyldisilazide (LiHMDS) and the desired amine (in this case, pyrrolidine) at 40°C for 1 minute, resulting in excellent yields of the corresponding amides (86-96%). researchgate.net This technology allows for the safe handling of reactive intermediates and enables rapid optimization and production of pyrazole-5-carboxamides.

The telescoped nature of continuous flow systems allows for the sequential modification of the pyrazole core, including N-alkylation, arylation, and deprotection, in an integrated fashion, providing a flexible and efficient route to a diverse range of derivatives. researchgate.net

Catalytic Approaches (e.g., L-proline catalysis)

L-proline, a naturally occurring amino acid, has gained prominence as a versatile and environmentally benign organocatalyst in a variety of organic transformations. eurekaselect.comresearchgate.netnih.gov While direct L-proline catalyzed amidation of pyrazole-5-carboxylic acids is not extensively documented, its role in activating carboxylic acids and facilitating nucleophilic attack makes it a plausible catalyst for the formation of this compound. L-proline can act as a bifunctional catalyst, with its secondary amine acting as a Lewis base and its carboxylic acid functionality acting as a Brønsted acid. eurekaselect.comnih.gov

Derivatization and Analog Generation Strategies for this compound

The generation of analogs of this compound is crucial for exploring its structure-activity relationships in various applications. This involves the introduction of different substituents on both the pyrazole and pyrrolidine rings.

Substituent Effects on Reactivity and Yield

The electronic and steric nature of substituents on the pyrazole ring can significantly influence the reactivity of the molecule and the yield of its derivatization reactions. For instance, in the synthesis of related N-(1,3-diphenyl-1H-pyrazol-5-yl)benzamides, the presence of electronegative substituents in the para-position of the benzamide moiety was found to increase the potency of these compounds as allosteric modulators of the mGluR5 receptor. rsc.org While this study focuses on biological activity, it highlights how electronic effects of substituents can modulate the properties of the molecule.

In a synthetic context, electron-withdrawing groups on the pyrazole ring would generally make the carbonyl carbon of the methanone more electrophilic, potentially increasing its reactivity towards nucleophiles. Conversely, electron-donating groups would decrease its electrophilicity. Steric hindrance from bulky substituents near the reaction center could also impede the approach of reagents, leading to lower reaction rates and yields. The specific effects would need to be empirically determined for each derivatization strategy.

Synthesis of Halogenated and Alkylated Derivatives

Halogenated Derivatives:

The introduction of halogen atoms onto the pyrazole ring can significantly alter the physicochemical and biological properties of the parent compound. Direct C-H halogenation of 3-aryl-1H-pyrazol-5-amines has been achieved using N-halosuccinimides (NXS, where X = Cl, Br, I) at room temperature, providing a metal-free method for the synthesis of 4-halogenated pyrazole derivatives in moderate to excellent yields. acs.orgbeilstein-archives.org While the substrate in this study is a pyrazol-5-amine, the methodology could potentially be adapted for the direct halogenation of the 4-position of this compound, assuming the pyrazole ring is sufficiently activated. Generally, halogenation of the pyrazole ring occurs preferentially at the 4-position unless it is already substituted. researchgate.net

Alkylated Derivatives:

N-alkylation of the pyrazole ring is a common strategy for generating analogs. A variety of methods exist for the N-alkylation of pyrazoles, including the use of alkyl halides under basic conditions. semanticscholar.org More modern approaches utilize trichloroacetimidate electrophiles with a Brønsted acid catalyst, which can provide good yields of N-alkyl pyrazoles and may offer an alternative to methods requiring strong bases or high temperatures. semanticscholar.orgmdpi.com The regioselectivity of N-alkylation on an unsubstituted pyrazole can be influenced by steric factors, with the major product often being the one where the alkyl group is attached to the less sterically hindered nitrogen atom. semanticscholar.org

Enzymatic methods for N-alkylation are also emerging, offering high regioselectivity. nih.gov For instance, a two-enzyme cascade has been reported for the selective alkylation of pyrazoles using simple haloalkanes, achieving excellent regioselectivity (>99%). nih.gov Such methods could be applied to this compound to generate a library of N-alkylated derivatives.

Table 2: Summary of Derivatization Strategies

| Derivatization | Reagents/Methods | Potential Position of Modification |

| Halogenation | N-halosuccinimides (NCS, NBS, NIS) | 4-position of the pyrazole ring |

| N-Alkylation | Alkyl halides with base; Trichloroacetimidates with acid catalyst; Enzymatic methods | N1-position of the pyrazole ring |

Functional Group Interconversions of the Methanone Moiety

The methanone moiety in this compound represents a key functional group that can undergo a variety of chemical transformations, allowing for the synthesis of diverse derivatives with modified properties. These interconversions typically involve reactions of the carbonyl group, such as reduction to an alcohol or a methylene group, or conversion to a thioamide. Such transformations are crucial for the structural modification and diversification of this class of pyrazole derivatives.

One of the fundamental transformations of the methanone group is its reduction. Complete reduction to a methylene group (-CH2-) can be achieved using powerful reducing agents like lithium aluminum hydride (LiAlH4). This reaction effectively removes the carbonyl oxygen, yielding the corresponding amine, 5-((pyrrolidin-1-yl)methyl)-1H-pyrazole. The reaction proceeds via a hydride attack on the carbonyl carbon, followed by the elimination of a metal alkoxide intermediate.

Alternatively, partial reduction of the methanone to a secondary alcohol is a plausible transformation. While specific examples for pyrazole-5-carboxamides are not extensively documented, the reduction of related pyrazole esters to alcohols using lithium aluminum hydride has been reported, suggesting the feasibility of this conversion mdpi.com. This transformation would yield (1H-pyrazol-5-yl)(pyrrolidin-1-yl)methanol.

Another significant interconversion is the thionation of the methanone group to a methanethione (thioamide). This is commonly accomplished using Lawesson's reagent (2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane 2,4-disulfide). This reagent efficiently replaces the carbonyl oxygen with a sulfur atom to furnish 1H-pyrazol-5-yl(pyrrolidin-1-yl)methanethione nih.gov. The reaction is driven by the high affinity of phosphorus for oxygen. The synthesis of pyrazole carbothioamides through other routes, such as the cycloaddition of chalcones with hydrazinecarbothioamide, further highlights the accessibility of this class of compounds nanobioletters.com.

The Vilsmeier-Haack reaction, which employs a mixture of phosphorus oxychloride (POCl3) and a tertiary amide like N,N-dimethylformamide (DMF), is a powerful tool for the formylation of electron-rich heterocyclic systems, including pyrazoles scispace.comrsc.orgorganic-chemistry.orgmdpi.comresearchgate.net. While this reaction does not directly transform the existing methanone moiety, it is a key functional group interconversion that can be performed on the pyrazole ring itself, often leading to formylation at the C4 position.

The following table summarizes the potential functional group interconversions of the methanone moiety in this compound based on established chemical principles and related literature findings.

| Transformation | Reagents and Conditions | Product |

| Reduction to Methylene (Amine) | 1. LiAlH4, THF, reflux2. H2O workup | 5-((pyrrolidin-1-yl)methyl)-1H-pyrazole |

| Reduction to Alcohol | 1. LiAlH4 (controlled conditions), THF, low temp.2. H2O workup | (1H-pyrazol-5-yl)(pyrrolidin-1-yl)methanol |

| Thionation to Thioamide | Lawesson's reagent, Toluene, reflux | 1H-pyrazol-5-yl(pyrrolidin-1-yl)methanethione |

These transformations underscore the versatility of the methanone group as a synthetic handle for the derivatization of this compound, enabling the exploration of structure-activity relationships and the development of new chemical entities.

Structural Elucidation and Conformational Analysis of 1h Pyrazol 5 Yl Pyrrolidin 1 Yl Methanone and Its Analogues

Spectroscopic Characterization Techniques

Spectroscopic methods are fundamental in identifying the structural framework of novel compounds. Techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy provide complementary information about the connectivity of atoms, molecular weight, and the presence of specific functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR) for Proton and Carbon Environments

NMR spectroscopy is a powerful tool for delineating the precise arrangement of atoms within a molecule. For pyrazole (B372694) carboxamide derivatives, ¹H and ¹³C NMR spectra offer definitive evidence for their structural characterization. nih.govresearchgate.net

¹H NMR Spectroscopy: The proton NMR spectrum provides information about the chemical environment of hydrogen atoms. In pyrazole derivatives, the protons on the pyrazole ring typically appear as distinct signals. For instance, the ¹H NMR spectrum of (3,5-di-tert-butylphenyl)(1H-pyrazol-1-yl)methanone shows signals for the pyrazole ring protons at δ 8.42 (d, J = 2.6 Hz, 1H), 7.79 (d, J = 0.8 Hz, 1H), and 6.54–6.49 (m, 1H). mdpi.com In related pyrazole-carboxamides, the amide CONH proton can be observed between δ = 10.94–10.76 ppm. nih.gov The protons of the pyrrolidine (B122466) ring would be expected to appear in the aliphatic region of the spectrum.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number and type of carbon environments in a molecule. The carbonyl carbon of the methanone (B1245722) group is a key diagnostic signal, typically found in the range of δ = 160-170 ppm. For example, in (3,5-di-tert-butylphenyl)(1H-pyrazol-1-yl)methanone, this peak appears at δ 167.6 ppm. mdpi.com In a series of pyrazole-carboxamides, amide carbonyl groups were observed in the range of δ = 162.78–159.00 ppm. nih.gov The carbon atoms of the pyrazole ring itself have characteristic shifts, as do the carbons of the pyrrolidine ring. researchgate.netnih.gov

| Compound Analogue | Technique | Key Chemical Shifts (δ ppm) | Source |

|---|---|---|---|

| (3,5-di-tert-butylphenyl)(1H-pyrazol-1-yl)methanone | ¹H NMR (400 MHz, CDCl₃) | 8.42 (d, 1H, pyrazole), 7.79 (d, 1H, pyrazole), 6.54 (m, 1H, pyrazole) | mdpi.com |

| (3,5-di-tert-butylphenyl)(1H-pyrazol-1-yl)methanone | ¹³C NMR (101 MHz, CDCl₃) | 167.6 (C=O), 144.4 (pyrazole), 130.6 (pyrazole), 109.3 (pyrazole) | mdpi.com |

| General Pyrazole-Carboxamides | ¹H NMR | 10.94–10.76 (CONH) | nih.gov |

| General Pyrazole-Carboxamides | ¹³C NMR | 162.78–159.00 (Amide C=O) | nih.gov |

Mass Spectrometry (LCMS, HRMS) for Molecular Weight and Fragmentation Patterns

Mass spectrometry is employed to determine the molecular weight of a compound and to gain insights into its structure through fragmentation analysis. High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the elemental formula.

For the analogue (3,5-di-tert-butylphenyl)(1H-pyrazol-1-yl)methanone, HRMS analysis using an electrospray ionization (ESI) source determined the mass-to-charge ratio (m/z) for the protonated molecule [M+H]⁺ to be 285.1965, which corresponds to the calculated value of 285.1967 for the formula C₁₈H₂₅N₂O. mdpi.com Similarly, for novel pyrazole-carboxamide derivatives, HRMS analysis is used to confirm the structures of the synthesized compounds. nih.gov The fragmentation patterns observed in the mass spectrum can further corroborate the proposed structure by identifying characteristic losses of fragments corresponding to the pyrrolidine or pyrazole moieties. The characterization of various pyrazole derivatives frequently relies on Liquid Chromatography-Mass Spectrometry (LC/MS) to confirm their synthesis and purity. nih.gov

| Compound Analogue | Technique | Calculated m/z [M+H]⁺ | Found m/z [M+H]⁺ | Source |

|---|---|---|---|---|

| (3,5-di-tert-butylphenyl)(1H-pyrazol-1-yl)methanone | HRMS (ESI) | 285.1967 | 285.1965 | mdpi.com |

| benzo[d]thiazol-2-yl(1H-indol-2-yl)methanone | HRMS (ESI) | 279.05866 | 279.05849 | rsc.org |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The absorption of infrared radiation at specific frequencies corresponds to the vibrations of particular bonds.

In the context of 1H-pyrazol-5-yl(pyrrolidin-1-yl)methanone and its analogues, the most prominent feature in the IR spectrum is the carbonyl (C=O) stretching vibration of the methanone group. This typically appears as a strong absorption band in the region of 1630-1710 cm⁻¹. For (3,5-di-tert-butylphenyl)(1H-pyrazol-1-yl)methanone, a characteristic C=O stretch is observed at 1701 cm⁻¹. mdpi.com In other pyrazole derivatives, this band can be seen around 1663 cm⁻¹. mdpi.com For a series of pyrazole-carboxamides bearing a sulfonamide moiety, SO₂ asymmetric and symmetric stretching vibrations were also identified in the ranges of 1397–1320 cm⁻¹ and 1167–1144 cm⁻¹, respectively, supporting the presence of these groups. nih.gov

| Compound Analogue | Functional Group | Absorption Frequency (ν/cm⁻¹) | Source |

|---|---|---|---|

| (3,5-di-tert-butylphenyl)(1H-pyrazol-1-yl)methanone | C=O (Amide) | 1701 | mdpi.com |

| 1-phenyl-3,3-di(1H-pyrazol-1-yl)propan-1-one | C=O (Ketone) | 1663 | mdpi.com |

| General Pyrazole-Carboxamides | SO₂ (asymmetric) | 1397–1320 | nih.gov |

| General Pyrazole-Carboxamides | SO₂ (symmetric) | 1167–1144 | nih.gov |

X-ray Crystallography for Solid-State Structure Determination

Single Crystal X-ray Diffraction Studies

Single crystal X-ray diffraction is the definitive method for establishing the molecular structure of crystalline solids. rsc.org The analysis of pyrazole derivatives has revealed diverse crystal systems and space groups. For example, two pyrazolo[3,4-b]pyridine derivatives were found to crystallize in monoclinic and triclinic systems with space groups P2₁/n and P-1, respectively. nih.gov Another study on a pyrazole derivative, 3-methyl-1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carbaldehyde, reported a monoclinic crystal system. nih.gov The crystal structure of 5-(1,3-diphenyl-1H-pyrazol-4-yl)-3-phenyl-4,5-dihydropyrazol-1-ylmethanone has also been established through these techniques. researchgate.net These studies provide precise data on unit cell dimensions, bond angles, and dihedral angles, confirming the connectivity established by spectroscopy. For instance, in one pyrazole analogue, the dihedral angle between the pyrazole and an attached phenyl ring was found to be 34.95 (5)°. nih.gov

| Compound Analogue | Crystal System | Space Group | Key Dihedral Angle | Source |

|---|---|---|---|---|

| Pyrazolo[3,4-b]pyridine derivative 4a | Monoclinic | P2₁/n | Not specified | nih.gov |

| Pyrazolo[3,4-b]pyridine derivative 4b | Triclinic | P-1 | Not specified | nih.gov |

| 3-methyl-1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carbaldehyde | Monoclinic | Not specified | Pyrazole-Phenyl: 34.95 (5)° | nih.gov |

| (5-Hydroxy-3-methyl-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl)(pyridin-4-yl)methanone | Monoclinic | Not specified | Pyrazole-Phenyl: 86.32 (11)° | nih.gov |

Analysis of Crystal Packing and Intermolecular Interactions (e.g., C-H⋯π, hydrogen bonding)

The arrangement of molecules in a crystal lattice, known as crystal packing, is governed by a variety of non-covalent intermolecular interactions. These interactions, including hydrogen bonds, C-H⋯π interactions, and π-π stacking, are crucial for the stability of the crystal structure.

Conformational Analysis of the Pyrrolidine and Pyrazole Rings

The pyrrolidine ring, a five-membered saturated heterocycle, is not planar and typically adopts a puckered conformation to relieve torsional strain. The two most common puckered conformations are the "envelope" (C_s symmetry) and "twist" (C_2 symmetry) forms. In the context of related structures, the puckering of the pyrrolidine ring can be influenced by the substituents, leading to a preference for either an endo or exo conformation. This conformational preference is a key factor in determining the spatial orientation of the substituents on the ring and, consequently, the molecule's interaction with its environment.

The pyrazole ring, an aromatic five-membered heterocycle, is largely planar. However, the orientation of the pyrazole ring relative to the adjacent carbonyl group of the methanone linker is a key conformational feature. X-ray crystallographic studies of analogous pyrazolyl methanone compounds provide valuable insights into these structural parameters. For instance, in the crystal structure of (2-hydroxy-5-methyl-phenyl)-(1H-pyrazol-4-yl)-methanone hemihydrate, the dihedral angle between the pyrazole ring and the adjacent phenyl ring is 33.25°. researchgate.net This deviation from coplanarity is a common feature in such systems and is influenced by steric and electronic factors.

A comprehensive understanding of the conformational landscape of this compound would ideally be supported by detailed NMR spectroscopic studies, including Nuclear Overhauser Effect (NOE) experiments, and further corroborated by computational modeling.

| Parameter | Description | Typical Values/Observations for Analogous Structures |

| Pyrrolidine Ring Pucker | Describes the deviation of the pyrrolidine ring from planarity. | Commonly adopts envelope (C_s) or twist (C_2) conformations. Substituents influence the preference for endo vs. exo puckering. |

| Dihedral Angle (Pyrazole-Carbonyl) | The torsion angle between the plane of the pyrazole ring and the plane of the carbonyl group. | Expected to be non-zero due to steric hindrance and electronic effects. In an analogous structure, the dihedral angle between the pyrazole and an adjacent aromatic ring is 33.25°. researchgate.net |

| Amide Bond Conformation | The geometry around the C-N bond of the methanone linker. | Typically planar, with a preference for either syn or anti conformation depending on steric bulk of substituents. |

Advanced Analytical Methods for Purity and Identity Confirmation

Ensuring the purity and confirming the identity of a synthesized compound are critical steps in chemical research. High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) is a powerful and widely used analytical technique for this purpose, offering both high-resolution separation and sensitive detection with structural information.

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)

Reverse-phase HPLC (RP-HPLC) is the most common chromatographic mode for the analysis of pyrazole derivatives. This technique separates compounds based on their hydrophobicity, utilizing a nonpolar stationary phase (typically C18) and a polar mobile phase. The composition of the mobile phase, often a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, can be optimized to achieve efficient separation of the target compound from any impurities or byproducts. Additives such as trifluoroacetic acid (TFA) or formic acid are often included in the mobile phase to improve peak shape and ionization efficiency for mass spectrometry.

Mass spectrometry provides crucial information for identity confirmation by determining the mass-to-charge ratio (m/z) of the parent molecule and its fragments. For this compound, high-resolution mass spectrometry (HRMS) would be employed to determine the accurate mass of the molecular ion, which can be compared to the calculated theoretical mass to confirm the elemental composition. For a related compound, (3,5-di-tert-butylphenyl)(1H-pyrazol-1-yl)methanone, the calculated m/z for the [M+H]⁺ ion was 285.1967, with the found value being 285.1965, demonstrating the high accuracy of this technique. mdpi.com

Tandem mass spectrometry (MS/MS) can be used to induce fragmentation of the molecular ion, providing a characteristic fragmentation pattern that serves as a molecular fingerprint, further confirming the compound's identity.

| Parameter | Description | Typical Conditions for Pyrazole Derivatives |

| Chromatographic Mode | The principle of separation used in HPLC. | Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) |

| Stationary Phase | The solid support within the HPLC column. | C18 (octadecylsilyl) is commonly used for its hydrophobicity. |

| Mobile Phase | The solvent system that carries the analyte through the column. | A gradient or isocratic mixture of water and an organic solvent (e.g., acetonitrile or methanol), often with an additive like 0.1% trifluoroacetic acid (TFA) or formic acid. |

| Detection | The method used to detect the analyte as it elutes from the column. | UV detection (wavelength selected based on the analyte's chromophore) and Mass Spectrometry (MS). |

| Ionization Technique (MS) | The method used to generate ions from the analyte molecules. | Electrospray Ionization (ESI) is common for polar molecules like pyrazole derivatives. |

| Mass Analyzer (MS) | The component of the mass spectrometer that separates ions based on their m/z ratio. | Quadrupole, Time-of-Flight (TOF), or Orbitrap analyzers are frequently used. |

Computational and Theoretical Studies on 1h Pyrazol 5 Yl Pyrrolidin 1 Yl Methanone

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the intrinsic properties of a molecule. These methods solve the Schrödinger equation (or its density-based equivalent) to determine the electronic structure and energy of a molecule, from which numerous other properties can be derived.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. nih.govresearchgate.net It is frequently employed for geometry optimization, which determines the most stable three-dimensional arrangement of atoms in a molecule—the conformation with the lowest energy. nih.gov For pyrazole (B372694) derivatives, DFT calculations, often using the B3LYP hybrid functional with a basis set like 6-31G(d) or 6-311+G(d,p), are used to predict geometric parameters such as bond lengths, bond angles, and dihedral angles. nih.govresearchgate.netmdpi.com

The results of these calculations on related pyrazole structures show excellent agreement with experimental data obtained from X-ray crystallography, validating the accuracy of the theoretical models. researchgate.netderpharmachemica.com For instance, studies on pyrazole-thiophene carboxamides and other derivatives have successfully used DFT to confirm their molecular structures. mdpi.comnih.gov This optimization process is the first step in most computational analyses, as the molecule's stable geometry is essential for accurately calculating other properties. nih.gov The electronic structure, including the distribution of electron density, can also be visualized, often through molecular electrostatic potential (MEP) maps, which identify the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. researchgate.net

Frontier Molecular Orbital (FMO) theory is a key concept in explaining chemical reactivity and electronic properties. unesp.br The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. malayajournal.org The energy of the HOMO is related to the molecule's ionization potential, and the LUMO's energy is related to its electron affinity.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. malayajournal.org A large energy gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. nih.govresearchgate.net Conversely, a small energy gap suggests the molecule is more reactive. researchgate.net DFT calculations are routinely used to compute the energies of these orbitals for pyrazole derivatives. researchgate.netiaea.org

Table 1: Illustrative Frontier Molecular Orbital Energies for Related Pyrazole Derivatives This table presents representative data from studies on various pyrazole compounds to illustrate typical values obtained through DFT calculations.

| Compound Class | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) | Source |

| 3-(2-furyl)-1H-pyrazole-5-carboxylic acid | -6.595 | -2.137 | 4.458 | nih.gov |

| Pyrazole-thiophene Carboxamide (9c) | -6.04 | -1.58 | 4.46 | nih.govresearchgate.net |

| Pyrazole-thiophene Carboxamide (9d) | -6.22 | -1.15 | 5.07 | nih.govresearchgate.net |

| Pyrazole-thiophene Carboxamide (9h) | -5.99 | -1.58 | 4.41 | nih.govresearchgate.net |

| 2-(4-chlorophenyl)-imidazole derivative | -5.282 | -1.271 | 4.011 | malayajournal.org |

Data is for illustrative purposes and does not represent 1H-pyrazol-5-yl(pyrrolidin-1-yl)methanone.

From the HOMO and LUMO energy values, several global chemical reactivity descriptors can be calculated to quantify a molecule's reactivity. derpharmachemica.com These descriptors provide insight into the stability and reactivity trends of molecules. rsc.org

Chemical Potential (μ): Represents the tendency of electrons to escape from a system. It is calculated as μ = (EHOMO + ELUMO) / 2.

Chemical Hardness (η): Measures the resistance to change in electron distribution or charge transfer. It is calculated as η = (ELUMO - EHOMO) / 2. Hard molecules have a large energy gap, while soft molecules have a small energy gap.

Global Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons. It is calculated as ω = μ² / 2η.

These descriptors are valuable for comparing the reactivity of different compounds within a series. For instance, studies on pyrazole-based thiophene (B33073) carboxamides have used these parameters to predict which derivatives would be the most or least chemically reactive. nih.gov

Table 2: Representative Chemical Reactivity Descriptors for a Pyrazole Derivative This table shows an example of calculated descriptors for a related pyrazole compound to illustrate the application of the method.

| Descriptor | Formula | Illustrative Value (eV) |

| HOMO Energy | EHOMO | -6.22 |

| LUMO Energy | ELUMO | -1.15 |

| Chemical Potential | μ = (EHOMO + ELUMO) / 2 | -3.685 |

| Chemical Hardness | η = (ELUMO - EHOMO) / 2 | 2.535 |

| Global Electrophilicity | ω = μ² / 2η | 2.67 |

Values are calculated based on data for Pyrazole-thiophene Carboxamide (9d) from source nih.govresearchgate.net for illustrative purposes.

Molecular Modeling and Simulation

Molecular modeling and simulation techniques are used to study how a molecule interacts with its environment, particularly with biological macromolecules like proteins or DNA.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein) to form a stable complex. researchgate.netresearchgate.net This method is crucial in drug discovery for screening potential drug candidates and understanding their mechanism of action. nih.gov For pyrazole derivatives, docking studies are widely performed to investigate their potential as inhibitors of various enzymes, such as kinases, carbonic anhydrase, or aminotransferases. nih.govijper.orgnih.gov The process involves placing the ligand into the binding site of the protein and evaluating the interaction energy for different poses.

The primary outputs of a molecular docking simulation are the binding mode and the binding affinity. The binding mode describes the specific orientation of the ligand within the receptor's active site, identifying key intermolecular interactions such as hydrogen bonds, hydrophobic interactions, and π-π stacking with specific amino acid residues. nih.gov

The binding affinity is a measure of the strength of this interaction, often expressed as the free energy of binding (ΔG) or a docking score. A more negative ΔG value indicates a stronger and more favorable binding interaction. nih.gov Numerous studies on pyrazole carboxamides have successfully used docking to predict binding affinities against various protein targets, helping to rationalize the observed biological activity and guide the design of more potent derivatives. ijper.orgnih.govnih.gov

Table 3: Illustrative Binding Affinities of Pyrazole Derivatives with Various Protein Targets This table provides examples of binding energy values from docking studies of different pyrazole compounds against several protein targets to demonstrate how results are typically reported.

| Compound Class | Protein Target (PDB ID) | Binding Energy (kcal/mol or kJ/mol) | Source |

| Pyrazoline Derivative (4f) | BCATm (2A1H) | -6.898 (Dock Score) | ijper.org |

| Pyrazole Derivative (1b) | VEGFR-2 (2QU5) | -10.09 kJ/mol | nih.gov |

| Pyrazole Derivative (1d) | Aurora A (2W1G) | -8.57 kJ/mol | nih.gov |

| Pyrazole Derivative (2b) | CDK2 (2VTO) | -10.35 kJ/mol | nih.gov |

| Pyrazole-methanone Derivative (M1) | Liver Dehydrogenase (5ADH) | -9.3 kcal/mol | nih.gov |

| Pyrazole-methanone Derivative (M1) | Anti-inflammatory Hydrolase (1RO6) | -9.7 kcal/mol | nih.gov |

Data is for illustrative purposes and does not represent this compound.

Molecular Docking Studies for Ligand-Target Interactions

Identification of Key Interacting Residues and Interaction Types (e.g., hydrogen bonds, π-π stacking, π-cation interactions)

Computational docking and molecular modeling studies on pyrazole derivatives have been instrumental in elucidating their binding modes within various biological targets. While specific studies focusing solely on this compound are not extensively detailed in the provided literature, analysis of analogous pyrazole-containing inhibitors offers significant insights into the probable key interactions.

For instance, studies on a series of 5-amino-1H-pyrazol-4-yl-methanone derivatives as inhibitors of p38 MAP kinase revealed critical interactions within the ATP binding pocket. nih.gov X-ray crystallography of a compound in this series established the formation of a crucial hydrogen bond between the exocyclic amine of the pyrazole inhibitor and the side chain of threonine 106. nih.gov This type of specific hydrogen bonding is often a key determinant of selectivity. nih.gov The pyrazole ring itself can participate in various non-covalent interactions. The aromatic nature of the pyrazole ring allows for potential π-π stacking interactions with aromatic residues such as phenylalanine, tyrosine, or tryptophan in a target's binding site. nih.gov Furthermore, depending on the electronic environment, the pyrazole moiety can engage in π-cation interactions with positively charged residues like lysine (B10760008) or arginine.

In the context of epidermal growth factor receptor (EGFR) inhibitors, quantitative structure-activity relationship (QSAR) models developed for 1H-pyrazole derivatives have highlighted the importance of specific interaction fields. These models indicate that hydrogen bond acceptor fields, hydrophobic interactions, and salt bridge contributions are significant for inhibitory activity. nih.gov For this compound, the carbonyl oxygen of the methanone (B1245722) linker and the nitrogen atoms of the pyrazole ring are potential hydrogen bond acceptors. The pyrrolidine (B122466) ring and the pyrazole ring contribute to the molecule's hydrophobic character, likely interacting with nonpolar pockets in a receptor.

A summary of potential interactions based on studies of analogous compounds is presented below.

| Interaction Type | Potential Participating Group(s) on Compound | Likely Interacting Residues |

| Hydrogen Bond (Acceptor) | Carbonyl Oxygen, Pyrazole Nitrogens | Ser, Thr, Asn, Gln, Lys, Arg |

| Hydrogen Bond (Donor) | Pyrazole N-H | Asp, Glu, Carbonyl backbone |

| Hydrophobic Interactions | Pyrrolidine ring, Pyrazole ring | Ala, Val, Leu, Ile, Phe, Met |

| π-π Stacking | Pyrazole ring | Phe, Tyr, Trp |

| π-Cation Interactions | Pyrazole ring | Lys, Arg |

Molecular Dynamics Simulations for Conformational Flexibility and Stability

Molecular dynamics (MD) simulations are a powerful computational tool used to study the dynamic behavior of molecules over time, providing insights into their conformational flexibility and the stability of their interactions with biological targets. mdpi.com For a molecule like this compound, MD simulations can reveal how the molecule adapts its shape upon binding to a receptor and the stability of the resulting complex. nih.govdntb.gov.ua

The flexibility of this compound is primarily centered around the rotatable bond connecting the pyrazole ring to the carbonyl carbon of the methanone linker. MD simulations can explore the rotational energy landscape of this bond, identifying low-energy, preferred conformations when the molecule is in solution versus when it is constrained within a binding site. nih.gov Additionally, the pyrrolidine ring is not planar and exists in various "puckered" conformations (e.g., envelope, twist). MD simulations can track the transitions between these puckered states and determine which conformation is favored upon binding, a crucial aspect of induced-fit mechanisms. biorxiv.org

| Simulation Aspect | Information Gained for this compound |

| Ligand in Solution | Characterization of dominant conformations, flexibility of the pyrrolidine ring, rotational freedom of the pyrazole-methanone bond. |

| Ligand-Protein Complex | Assessment of binding pose stability (RMSD), identification of stable vs. transient intermolecular interactions (e.g., hydrogen bonds). |

| Conformational Analysis | Understanding of induced-fit effects, determination of the bioactive conformation within the binding site. |

| Free Energy Calculations | Theoretical estimation of binding affinity and stability of the complex. |

Quantitative Structure-Activity Relationship (QSAR) Studies (theoretical, pre-clinical context)

Quantitative Structure-Activity Relationship (QSAR) studies are theoretical models that aim to correlate the chemical structure of a series of compounds with their biological activity. derpharmachemica.com In a pre-clinical context, QSAR is invaluable for predicting the activity of novel compounds and for guiding the synthesis of more potent analogues.

For classes of compounds like 1H-pyrazole derivatives, sophisticated QSAR methodologies such as 5D-QSAR have been employed. nih.gov This approach goes beyond traditional 3D-QSAR by incorporating different induced-fit models, providing a more dynamic and realistic representation of the ligand-receptor interaction. nih.gov A 5D-QSAR study on 1H-pyrazole derivatives as EGFR inhibitors successfully generated a statistically robust model. nih.gov

The key components of such a QSAR model involve:

Descriptor Calculation : A wide range of physicochemical and structural properties (descriptors) are calculated for each molecule in the training set. These can include steric, electronic, hydrophobic, and topological parameters.

Model Generation : Statistical methods, such as partial least squares (PLS) or machine learning algorithms, are used to create a mathematical equation that links the descriptors to the observed biological activity.

Validation : The predictive power of the model is rigorously tested using internal validation (e.g., cross-validation) and external validation with a set of compounds not used in model generation. nih.gov

The 5D-QSAR model for pyrazole-based EGFR inhibitors revealed that the activity was significantly influenced by hydrogen bond acceptor, hydrophobic, and salt bridge fields. nih.gov This implies that for a compound like this compound, its potency could be theoretically modulated by altering substituents to optimize these interactions. For example, adding a hydrophobic group to the pyrazole ring might enhance activity if the target has a corresponding hydrophobic pocket. Such models can generate contour maps that visualize favorable and unfavorable regions around the molecular scaffold, providing a clear roadmap for chemical modification.

| QSAR Model Parameter | Description | Relevance to Pyrazole Derivatives |

| Training Set | A series of pyrazole analogues with known biological activities. | Used to build the mathematical model correlating structure to activity. |

| Test Set | A separate set of pyrazole compounds to validate the model's predictive power. nih.gov | Ensures the model is robust and not overfitted to the training data. |

| Key Descriptors | Molecular fields (e.g., hydrophobic, hydrogen bond acceptor). nih.gov | Identify the crucial physicochemical properties driving biological activity. |

| Statistical Validation | Metrics like q² (cross-validated R²) and R² (non-cross-validated R²). | Provide confidence in the statistical significance and predictive ability of the model. |

Cheminformatics and Data Mining for Structure-Activity Relationship (SAR)

Cheminformatics and data mining techniques are essential for extracting meaningful Structure-Activity Relationships (SAR) from large chemical datasets. For a scaffold like 1H-pyrazol-5-yl-methanone, these approaches can identify critical structural motifs and guide the design of new compounds with improved properties.

One common cheminformatics approach is pharmacophore modeling . A pharmacophore represents the essential 3D arrangement of features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) necessary for biological activity. By analyzing a set of active pyrazole derivatives, a common pharmacophore model can be generated. This model can then be used as a 3D query to screen virtual libraries for novel, structurally diverse compounds that fit the pharmacophore and are therefore likely to be active.

Another powerful technique is scaffold analysis and data mining . By systematically analyzing databases of known active compounds, researchers can identify which modifications to the pyrazole or pyrrolidine rings are commonly associated with increased or decreased activity. For example, data mining might reveal that substitution at the C3 position of the pyrazole ring with a small, electron-withdrawing group consistently enhances potency against a particular target class. This process transforms raw biological data into actionable SAR knowledge.

A hypothetical SAR analysis for this compound, based on common findings in medicinal chemistry, is illustrated in the table below. This demonstrates how systematic structural changes can be correlated with activity.

| R¹ (on Pyrazole) | R² (on Pyrrolidine) | Relative Activity (Hypothetical) | SAR Interpretation |

| H | H | 1x | Baseline compound |

| CH₃ | H | 2x | Small alkyl group may fill a small hydrophobic pocket. |

| Cl | H | 5x | Electron-withdrawing group may enhance binding or alter electronics. |

| Phenyl | H | 0.5x | Bulky group may cause steric clash in the binding site. |

| H | 3-OH | 8x | Hydroxyl group may form a new, favorable hydrogen bond. |

These computational approaches, from molecular dynamics to cheminformatics, provide a comprehensive framework for understanding and optimizing the therapeutic potential of chemical scaffolds like this compound.

Molecular Interactions and Pre Clinical Biological Activity Mechanism Focused, in Vitro

Investigation of Molecular Targets and Pathways

The specific molecular targets and pathways affected by pyrazole-pyrrolidine methanone (B1245722) derivatives are diverse, reflecting the scaffold's ability to be tailored for various biological endpoints. Pre-clinical studies have focused on enzyme inhibition, receptor modulation, and the disruption of key cellular processes.

The pyrazole (B372694) moiety is a well-established pharmacophore known to interact with numerous enzyme active sites. When combined with a pyrrolidinyl-methanone group, it gives rise to compounds with significant inhibitory potential against several enzyme families.

Kinases: The pyrazole ring is a common feature in many kinase inhibitors. Derivatives have been developed as potent inhibitors of Protein Kinase R-like endoplasmic reticulum kinase (PERK) and Interleukin-1 receptor-associated kinase 4 (IRAK4). nih.govnih.gov For instance, a series of 5-amino-N-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamides were identified as highly potent and selective IRAK4 inhibitors. nih.gov Similarly, dihydropyrazole derivatives have been optimized as mono-kinase selective inhibitors of Receptor Interacting Protein 1 (RIP1) kinase, which is involved in inflammatory signaling pathways. osti.gov

Cyclooxygenase (COX) Enzymes: Pyrazole derivatives are famously represented by the selective COX-2 inhibitor Celecoxib. nih.gov Research has shown that various 1,5-diarylpyrazole analogues exhibit potent anti-inflammatory activity through COX-2 inhibition. nih.gov Further studies on 4,5-dihydro-1H-pyrazoles (pyrazolines) have identified compounds with selective COX-1 inhibitory potency, highlighting the tunability of the scaffold for different COX isozymes. shd-pub.org.rsresearchgate.net The selectivity and potency are highly dependent on the substituents on the pyrazole ring. For example, compounds 5u and 5s, which are hybrid pyrazole analogues, showed high COX-2 inhibitory activity with IC50 values of 1.79 and 2.51 µM, respectively. nih.gov

Cytochrome P450 (CYP): The interaction of pyrazole-containing compounds with CYP enzymes is a critical aspect of their preclinical evaluation. Pyrazole itself is known to induce Cytochrome P450 2E1 (CYP2E1), which can potentiate oxidative stress. nih.gov In drug development, medicinal chemistry efforts often focus on minimizing undesirable interactions, such as the time-dependent inhibition of CYP3A4, which was a key optimization parameter in the development of pyrazole-based orexin receptor antagonists. nih.gov

KDM5A: Lysine-specific demethylase 5A (KDM5A) is an epigenetic regulator and an emerging target in oncology. nih.govnih.gov While specific studies on 1H-pyrazol-5-yl(pyrrolidin-1-yl)methanone are limited, the general class of small molecules has been explored for KDM5A inhibition. For example, the compound KDM5-C49 inhibits KDM5A, KDM5B, and KDM5C with nanomolar potency. nih.gov Inhibition of KDM5A has been shown to protect against cisplatin-induced ototoxicity by regulating apoptosis-related genes. nih.gov

Tubulin: Several pyrazole derivatives have been identified as potent inhibitors of tubulin polymerization, a key mechanism for anticancer agents. nih.gov These compounds bind to the colchicine site of tubulin, disrupting microtubule dynamics, which leads to cell cycle arrest at the G2/M phase and subsequent apoptosis. nih.govnih.gov The most promising compounds in one study, (1-(p-tolyl)-1H-pyrazol-4-yl)(3,4,5-trimethoxyphenyl)methanone (9c) and its ketoxime derivative (10c), inhibited tumor cell growth with IC50 values in the range of 0.054-0.16 μM. nih.gov

Table 1: In Vitro Enzyme Inhibition by Pyrazole Derivatives

| Compound Class | Target Enzyme | Key Compound(s) | Reported IC₅₀ | Source(s) |

|---|---|---|---|---|

| Hybrid Pyrazole Analogues | COX-2 | Compound 5u | 1.79 µM | nih.gov |

| Hybrid Pyrazole Analogues | COX-2 | Compound 5s | 2.51 µM | nih.gov |

| (1-aryl-1H-pyrazol-4-yl) methanones | Tubulin | Compound 9c | 0.054-0.16 µM | nih.gov |

| KDM5 Inhibitors | KDM5A/B/C | KDM5-C49 | Nanomolar range | nih.gov |

The structural features of the pyrazole-pyrrolidine scaffold make it suitable for interacting with G protein-coupled receptors (GPCRs) and other receptor types.

Neurotransmitter Receptors: Pyrazole-containing molecules have been successfully developed as modulators of neurotransmitter receptors. A notable example is the class of N-(1,3-diphenyl-1H-pyrazol-5-yl)benzamides, which act as positive allosteric modulators of the metabotropic glutamate-5 (mGluR5) receptor. nih.gov These compounds enhance the receptor's response to glutamate, with structure-activity relationship studies showing that electronegative substituents on the benzamide moiety increase potency. nih.gov

Orexin Receptor: The orexin system is a key regulator of sleep and wakefulness, and its receptors are important drug targets. Pyrazole derivatives have been identified as potent orexin receptor antagonists. nih.govnih.gov For instance, a series of pyrazole-based compounds were optimized to yield selective orexin-2 receptor antagonists (2-SORA) with sleep-promoting properties in preclinical models. nih.gov Another example, MK-4305, is a potent dual orexin receptor antagonist containing a methanone linker, which has been investigated for the treatment of insomnia. nih.gov

Beyond direct enzyme or receptor interaction, pyrazole-based compounds can interfere with fundamental cellular processes.

Mitochondrial Permeability Transition Pore (mPTP): The opening of the mPTP is a critical event in some forms of cell death. Studies have shown that pyrazole can potentiate liver injury by contributing to mitochondrial damage. nih.gov Inhibition of the mPTP with agents like cyclosporin A was found to prevent this pyrazole-induced liver toxicity, indicating that mitochondrial dysfunction is a key downstream effect of this chemical class under certain conditions. nih.gov The mPTP represents a potential pharmacological target for mitigating cellular damage in various disease models. nih.gov

Microtubule Dynamics: As mentioned in the enzyme inhibition section, pyrazole derivatives can act as potent antitubulin agents. nih.gov By inhibiting tubulin polymerization, these compounds disrupt the formation and function of the microtubule network. This interference with microtubule dynamics is a well-established mechanism for inducing cell cycle arrest, typically in the G2/M phase, and ultimately triggering apoptosis in cancer cells. nih.govnih.gov

Structure-Activity Relationship (SAR) Elucidation for In Vitro Efficacy

Understanding the structure-activity relationship (SAR) is crucial for optimizing the potency, selectivity, and pharmacokinetic properties of drug candidates. For the this compound scaffold, SAR studies focus on how modifications to different parts of the molecule influence its biological activity.

The potency and selectivity of pyrazole-pyrrolidine derivatives can be finely tuned by altering the substituents on both the pyrazole and pyrrolidine (B122466) rings, as well as on any associated aromatic groups.

Pyrazole Ring Substituents: Modifications to the pyrazole ring are critical for target affinity and selectivity. For tubulin inhibitors, an aryl group at the N1 position of the pyrazole is a common feature. nih.gov In the case of NAAA inhibitors, the 3,5-dialkyl substitution pattern on the pyrazole ring was found to be essential for activity, with unsubstituted or mono-substituted analogues being inactive. nih.gov For mGluR5 modulators, adding a halogen atom to the ortho-position of a 1-phenyl ring on the pyrazole core increased both binding and functional activity. nih.gov

Other Substituents: For pyrazole-based GIRK1/2 channel activators, a series of 1H-pyrazol-5-yl-2-phenylacetamides were developed to improve pharmacokinetic properties over previous urea-containing compounds. nih.gov In the development of orexin antagonists, systematic substitution on a diazepane ring (a related cyclic amine to pyrrolidine) was used to block metabolic hotspots and improve stability. acs.org

Table 2: Summary of Key SAR Findings for Pyrazole Derivatives

| Target | Scaffold/Series | Key SAR Finding | Desired Outcome | Source(s) |

|---|---|---|---|---|

| mGluR5 Receptor | N-(1,3-diphenyl-1H-pyrazol-5-yl)benzamides | Electronegative para-substituents on benzamide ring | Increased potency | nih.gov |

| Tubulin | (1-aryl-1H-pyrazol-4-yl)methanones | Methyl group at C4-position of C-ring | Critical for activity | nih.gov |

| NAAA Enzyme | Pyrazole Azabicyclooctane Sulfonamides | 3,5-dialkyl substitution on pyrazole ring | Essential for activity | nih.govacs.org |

| IRAK4 Kinase | Pyrazolopyrimidine-carboxamides | Diamines at 5-position of pyrazolopyrimidine ring | Markedly improved intrinsic potency | nih.gov |

The pyrrolidine ring is not merely a linker; its three-dimensional structure plays a vital role in molecular recognition and biological activity.

Ring Conformation: The five-membered pyrrolidine ring is non-planar and can adopt specific "envelope" conformations (Cγ-exo and Cγ-endo). nih.gov The preferred conformation can be controlled by the choice and stereochemistry of substituents on the ring. This conformational locking influences how the molecule presents its pharmacophoric features to a biological target, thereby affecting binding affinity and efficacy. nih.gov

Stereochemistry: The carbon atoms of the pyrrolidine ring can be stereogenic centers. The spatial orientation of substituents is critical, as biological targets like enzymes and receptors are chiral. Different stereoisomers of a compound can exhibit vastly different biological profiles due to their distinct binding modes. nih.gov For example, in the development of a dual orexin receptor antagonist, the specific (7R)-methyl substitution on a related diazepane ring was key to achieving good potency and improved pharmacokinetics. nih.gov The stereochemistry of substituents on the pyrrolidine ring can therefore be a determining factor for both potency and selectivity. nih.gov

Influence of Heterocyclic Ring Replacements on Biological Profiles

The pharmacological profile of pyrazole-based compounds is highly dependent on the nature and substitution pattern of the heterocyclic rings attached to the core scaffold. researchgate.netnih.gov The replacement or addition of different functional groups and heterocyclic systems can significantly modulate the biological activity, efficacy, and target selectivity. nih.gov

For instance, the substitution of a phenyl ring on the pyrazole nucleus with a bulky, hydrophobic 1-naphthyl group has been shown to significantly alter a compound's activity profile. nih.gov Similarly, the introduction of various heterocyclic rings, such as thiazole, at the C-4 position of the pyrazole core, plays a crucial role in determining the compound's antimicrobial potency. mdpi.com The synthesis of pyrazole derivatives linked to different nitrogenous heterocycles like isoxazoles, pyridines, or pyrimidines has led to compounds with potent anti-inflammatory activity, in some cases exceeding that of standard drugs like indomethacin. mdpi.com These findings underscore the principle that strategic modification of the heterocyclic substituents on the pyrazole ring is a key strategy for optimizing the biological and therapeutic properties of this class of compounds. researchgate.net

Pre-clinical Biological Activity Spectrum (Mechanistic/In Vitro Focus)

Pyrazole derivatives have been extensively investigated for their antimicrobial properties, demonstrating activity against a wide range of bacterial and fungal pathogens. mdpi.comresearchgate.netmdpi.comnih.gov Studies have shown that these compounds can be effective against both Gram-positive and Gram-negative bacteria, as well as various fungal species. mdpi.comnih.gov